[(3-Azidopropoxy)methyl]benzene
Description
Contextualizing Azide (B81097) Functionalization in Organic Chemistry
Organic azides, compounds containing the azido (B1232118) functional group (-N₃), are highly energetic and reactive species that have become indispensable in synthetic chemistry. nih.gov Their utility stems from the diverse reactivity of the azide group, which can act as a nucleophile, participate in cycloadditions, or serve as a precursor to other nitrogen-containing functionalities. nih.govresearchgate.netwikipedia.org
The terminal nitrogen atom of the azide group is mildly nucleophilic, enabling it to react with various electrophiles. wikipedia.org Perhaps the most significant application of organic azides is in 1,3-dipolar cycloaddition reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). researchgate.netorganic-chemistry.org These reactions, often termed "click chemistry," are prized for their high efficiency, selectivity, and biocompatibility, leading to the stable formation of 1,2,3-triazole rings. organic-chemistry.orgwikipedia.orgwikipedia.org Triazoles are valuable scaffolds in medicinal chemistry and materials science due to their stability and ability to engage in hydrogen bonding. nih.gov
Furthermore, the azide group serves as a masked amine. It can be readily reduced to a primary amine (-NH₂) under mild conditions, such as through catalytic hydrogenolysis or the Staudinger reaction using phosphines like triphenylphosphine (B44618). nih.govwikipedia.org This transformation allows chemists to carry the latent amine functionality through multiple synthetic steps where a free amine would be reactive. The controlled release of dinitrogen (N₂) gas from azides can also be harnessed to generate highly reactive nitrene intermediates, which can undergo various insertion and rearrangement reactions. researchgate.net
The introduction of an azide group into a molecule is typically achieved via nucleophilic substitution, where an azide salt, most commonly sodium azide, displaces a leaving group such as a halide or a sulfonate ester. wikipedia.org The development of methods for azide functionalization continues to be an active area of research, aiming to expand the range of accessible azidated compounds for various applications. rsc.orgsciencedaily.com
Strategic Importance of Benzyl (B1604629) Ether Linkages in Molecular Design
Benzyl ethers are one of the most widely used protecting groups for hydroxyl (-OH) functions in the multistep synthesis of complex organic molecules like natural products and pharmaceuticals. uwindsor.caorganic-chemistry.orgmpg.de A protecting group is a chemical moiety that temporarily masks a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule.
The strategic importance of the benzyl ether lies in its robustness and orthogonal cleavage conditions. acs.org It is stable to a wide range of acidic and basic conditions, as well as many oxidizing and reducing agents, allowing for extensive chemical modifications on other parts of the molecule. uwindsor.ca Despite its stability, the benzyl ether can be removed (deprotected) under specific and mild conditions, most commonly through catalytic hydrogenation. jk-sci.com In this process, a catalyst such as palladium on carbon (Pd/C) is used with a hydrogen source to cleave the carbon-oxygen bond of the ether, liberating the original alcohol and producing toluene (B28343) as a byproduct. uwindsor.cajk-sci.com
This method is highly selective and generally does not affect other common functional groups, such as esters or silyl (B83357) ethers, making it an "orthogonal" protecting group strategy. acs.org The ability to selectively deprotect one functional group in the presence of others is a cornerstone of modern synthetic planning. acs.org
Benzyl ethers are typically synthesized through the Williamson ether synthesis, where an alkoxide (formed by deprotonating an alcohol with a base) reacts with a benzyl halide, such as benzyl bromide. organic-chemistry.org The versatility of this linkage is further enhanced by the use of substituted benzyl ethers, like the p-methoxybenzyl (PMB) ether, which can be cleaved under different, often oxidative, conditions, providing chemists with additional layers of synthetic control. mpg.deacs.org
Overview of Synthetic Building Blocks in Contemporary Chemical Research
In chemistry, a "building block" refers to a relatively small and simple molecule that contains reactive functional groups, designed to be readily incorporated into larger, more complex structures. boronmolecular.comwikipedia.org The use of well-defined building blocks is fundamental to modern synthetic strategies, particularly in fields like medicinal chemistry, materials science, and drug discovery, as it allows for a modular and predictable assembly of target molecules. boronmolecular.comsigmaaldrich.com
These building blocks are the essential components for constructing molecular diversity. lifechemicals.com They can be likened to LEGO® bricks, where each block has specific connectors (functional groups) that dictate how it can be joined to others. Common examples of building blocks include molecules bearing functional groups such as amines, carboxylic acids, aldehydes, halides, and alkynes. sigmaaldrich.comlifechemicals.com
The power of the building block approach lies in its efficiency and precision. By combining different blocks, chemists can rapidly generate large libraries of related compounds for screening potential biological activity or material properties. wikipedia.org This modularity is the foundation of combinatorial chemistry. wikipedia.org For a molecule to be an effective building block, it should ideally possess functional groups that can react under mild and selective conditions with high yields. wikipedia.org
Molecules like [(3-Azidopropoxy)methyl]benzene are considered advanced building blocks because they are bifunctional. They offer two distinct points of reactivity: the azide for click chemistry or reduction to an amine, and the benzyl ether which can be a stable linker or a protecting group to be removed later in a synthesis. lifechemicals.com Such bifunctional linkers are critical for conjugating different molecular entities, for example, attaching a drug molecule to a targeting vector or linking small molecules to a polymer backbone.
Data Tables
Table 1: Chemical Properties of this compound
| Property | Value |
| CAS Number | 57294-87-8 arctomsci.com |
| Molecular Formula | C₁₀H₁₃N₃O |
| Molecular Weight | 191.23 g/mol |
| Appearance | Not specified in literature; likely a liquid or oil |
| Key Functional Groups | Azide (-N₃), Benzyl Ether (BnO-) |
Note: Physical properties such as boiling point and density are not widely reported in publicly available literature.
Table 2: Common Reactions of Key Functional Groups
| Functional Group | Reaction Type | Reagents/Conditions | Product |
| Azide | CuAAC Click Chemistry | Terminal Alkyne, Cu(I) Catalyst | 1,4-disubstituted 1,2,3-Triazole organic-chemistry.org |
| Azide | Staudinger Reduction | Triphenylphosphine (PPh₃), then H₂O | Primary Amine wikipedia.org |
| Azide | Hydrogenolysis | H₂, Pd/C | Primary Amine wikipedia.org |
| Benzyl Ether | Hydrogenolysis (Deprotection) | H₂, Pd/C | Alcohol + Toluene jk-sci.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H13N3O |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
3-azidopropoxymethylbenzene |
InChI |
InChI=1S/C10H13N3O/c11-13-12-7-4-8-14-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2 |
InChI Key |
CGPVITDYEYJPJX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCCCN=[N+]=[N-] |
Origin of Product |
United States |
Synthetic Methodologies for 3 Azidopropoxy Methyl Benzene
Precursor Chemistry and Starting Materials for [(3-Azidopropoxy)methyl]benzene Synthesis
The judicious choice of precursors is fundamental to the successful synthesis of this compound. These starting materials provide the necessary carbon skeleton and functional groups that are transformed into the final product.
Halogenated propane (B168953) derivatives are key precursors for introducing the azide (B81097) group. These compounds, typically containing a good leaving group like bromide or chloride, are susceptible to nucleophilic attack by the azide ion. The choice of the specific halogenated propane can influence the reaction rate and yield. For instance, a common precursor is a 3-halopropyl derivative which, upon reaction with an azide salt, readily forms the corresponding 3-azidopropane structure.
Benzyl (B1604629) alcohol and its derivatives are crucial for forming the benzyloxy portion of the target molecule. The Williamson ether synthesis is a classic and widely used method for this transformation. organic-chemistry.org This reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. organic-chemistry.org In the context of synthesizing this compound, benzyl alcohol can be converted to a benzyl halide, or alternatively, a 3-azidopropanol can be reacted with a benzyl halide. Various methods exist for the formation of benzyl ethers, including reactions under acidic, basic, or neutral conditions, depending on the specific substrates and desired selectivity. organic-chemistry.org For example, using sodium hydride as a base is common for deprotonation, while milder bases like silver oxide can be used for more selective reactions. organic-chemistry.org
Reaction Mechanisms for Azide Group Incorporation
The introduction of the azide functional group is a critical step in the synthesis of this compound. This transformation is typically achieved through a nucleophilic substitution reaction.
The azide ion (N₃⁻) is an excellent nucleophile, making nucleophilic substitution a highly effective method for its incorporation into a molecule. masterorganicchemistry.comstackexchange.com The reaction generally proceeds via an S_N2 mechanism, where the azide ion attacks an electrophilic carbon atom, displacing a leaving group such as a halide or a sulfonate. masterorganicchemistry.comstackexchange.comchegg.com This process is a single-step concerted reaction that results in the inversion of stereochemistry if the electrophilic carbon is chiral. The efficiency of the S_N2 reaction is dependent on the nature of the substrate, with primary halides reacting more readily than secondary or tertiary halides. stackexchange.com
A similar synthetic approach involves the reaction of 2-[(hexadecyloxy)methyl]-3-(phenylmethoxy)-4-methylbenzenesulfonate-1-propanol with sodium azide in N,N-dimethylformamide at elevated temperatures to yield an azido-substituted compound. prepchem.com
The synthesis of this compound can be achieved by reacting 3-azidopropyl 4-methylbenzenesulfonate (B104242) with a suitable benzyl derivative. chemicalbook.com The tosylate group in 3-azidopropyl 4-methylbenzenesulfonate serves as an excellent leaving group, facilitating the nucleophilic attack. chemicalbook.com The reaction conditions, such as solvent and temperature, are crucial for optimizing the yield and purity of the final product. For instance, a polar aprotic solvent like dimethylformamide (DMF) is often employed to dissolve the reactants and facilitate the substitution reaction. prepchem.com
A representative procedure for a related synthesis involves stirring a mixture of a sulfonate precursor with sodium azide in DMF at 80°C for several hours. prepchem.com After the reaction is complete, the mixture is typically worked up by pouring it into water and extracting the product with an organic solvent like ether. prepchem.com Purification is often achieved through chromatography. prepchem.com
Interactive Data Table: Reagents and Conditions for Azide Synthesis
| Precursor | Reagent | Solvent | Temperature | Product |
| 2-[(hexadecyloxy)methyl]-3-(phenylmethoxy)-4-methylbenzenesulfonate-1-propanol | Sodium azide | N,N-dimethylformamide | 80°C | [[3-Azido-2-[(hexadecyloxy)methyl]propoxy]methyl]benzene |
| 3-halopropyl derivative | Azide salt | Polar aprotic solvent | Varies | 3-azidopropane derivative |
| Alkyl halide | Sodium azide | Not specified | Not specified | Alkyl azide |
| 3-Azidopropanoic acid | Carbodiimide | Not specified | Not specified | Aza heterocycles |
Advanced Synthetic Routes and Strategies
While the Williamson ether synthesis and nucleophilic substitution are fundamental, more advanced strategies can offer improved efficiency, selectivity, and functional group tolerance. For instance, palladium-catalyzed azidation reactions have been developed to convert allylic electrophiles into the corresponding azides. nih.gov These reactions often proceed with a net retention of stereochemistry through a double inversion mechanism. nih.gov
Another advanced approach involves the use of borane (B79455) in tetrahydrofuran (B95107) (THF) to react with organotin compounds, which can then be hydrolyzed to form diboronic acids. conicet.gov.ar While not directly applied to this compound in the provided context, such transmetalation reactions highlight the diverse toolkit available to synthetic chemists for creating complex molecules.
One-Pot and Multicomponent Approaches
The development of one-pot and multicomponent reactions represents a significant advancement in synthetic chemistry, offering advantages in terms of efficiency, atom economy, and reduced waste. While a specific one-pot or multicomponent reaction for the direct synthesis of this compound is not extensively documented in dedicated literature, the principles of these methodologies can be applied to its plausible synthesis.
A hypothetical one-pot approach could involve the sequential reaction of (bromomethyl)benzene, 3-azidopropan-1-ol (B1278768), and a suitable base in a single reaction vessel. This strategy would first form the benzyloxy intermediate, which would then undergo etherification. However, the more common and practical approach involves the synthesis of azido-functionalized building blocks that can be incorporated in multicomponent reactions. Organic azides are versatile reagents in multicomponent reactions for the synthesis of various nitrogen-containing heterocycles. rsc.orgrsc.orgmdpi.commdpi.com
For instance, a convergent synthesis could be designed where 3-azidopropan-1-ol is first prepared and then utilized in a subsequent etherification step. A one-pot procedure for the synthesis of azides directly from alcohols has been reported, utilizing reagents like triphosgene (B27547) and sodium azide, or triphenylphosphine (B44618), iodine, and imidazole. researchgate.netresearchgate.net These methods offer an efficient route to the key 3-azidopropanol intermediate.
A plausible multicomponent reaction could be designed, for example, by adapting the principles of the Ugi or Passerini reactions, where an azide-containing component is incorporated. However, the direct application to synthesize the acyclic ether structure of this compound would be a novel adaptation of these established methods.
Controlled Synthesis of Analogues and Derivatives
The controlled synthesis of analogues and derivatives of this compound allows for the systematic exploration of structure-activity relationships in various applications. The synthesis of such derivatives can be achieved by modifying either the aromatic or the azidopropoxy moiety.
For example, derivatives with substituents on the benzene (B151609) ring can be synthesized by starting with the corresponding substituted benzyl alcohols or benzyl halides. A variety of substituted benzenes can be prepared through multi-step synthesis, involving electrophilic aromatic substitution reactions to introduce functional groups at specific positions. youtube.com
The synthesis of a closely related analogue, [[3-Azido-2-[(hexadecyloxy)methyl]propoxy]methyl]benzene, has been described. This synthesis involves the reaction of a sulfonate precursor with sodium azide in N,N-dimethylformamide (DMF) to introduce the azido (B1232118) group. This demonstrates a viable strategy for introducing the azide functionality into a molecule containing a benzyloxymethyl group.
Furthermore, derivatives can be prepared by modifying the azido-containing side chain. For example, starting from different azido-alcohols, a range of ether derivatives can be synthesized. The synthesis of diverse 3-azido-5-(azidomethyl)benzene derivatives has been reported, showcasing methods to introduce and modify azido groups on an aromatic scaffold. elsevierpure.com
The following table provides examples of potential analogues and the synthetic strategies that could be employed for their preparation.
| Analogue Name | Starting Materials | Synthetic Strategy |
| [1-(3-Azidopropoxy)ethyl]benzene | 1-Phenylethanol, 3-Chloropropanol, Sodium Azide | Williamson ether synthesis followed by azidation |
| [(3-Azidopropoxy)methyl]-4-nitrobenzene | 4-Nitrobenzyl bromide, 3-Azidopropan-1-ol | Williamson ether synthesis |
| [2-(3-Azidopropoxy)ethyl]benzene | 2-Phenylethanol, 3-Chloropropanol, Sodium Azide | Williamson ether synthesis followed by azidation |
Optimization of Reaction Parameters for Yield and Selectivity
The optimization of reaction parameters is crucial for maximizing the yield and selectivity of the synthesis of this compound. The most probable synthetic route is a Williamson ether synthesis, for which various parameters can be fine-tuned. numberanalytics.comfrancis-press.commasterorganicchemistry.comfrancis-press.comjk-sci.com
Choice of Base and Solvent: The selection of the base and solvent system is critical. Strong bases such as sodium hydride (NaH) in an aprotic polar solvent like DMF or tetrahydrofuran (THF) are commonly used to deprotonate the alcohol, forming the alkoxide. The use of phase-transfer catalysts can also enhance the reaction rate and yield, especially when dealing with reactants of differing polarity.
Temperature: The reaction temperature influences the rate of reaction. While higher temperatures can accelerate the reaction, they may also lead to side reactions, such as elimination, particularly if the alkyl halide is sterically hindered. For the synthesis of this compound, a primary benzyl halide would be used, minimizing the risk of elimination.
Leaving Group: The nature of the leaving group on the electrophile is also important. Bromides and iodides are generally more reactive than chlorides in SN2 reactions. Alternatively, the alcohol can be converted to a sulfonate ester (e.g., tosylate or mesylate), which are excellent leaving groups.
A systematic study to optimize the yield could involve screening different combinations of bases, solvents, and temperatures, as illustrated in the hypothetical data table below for the reaction of benzyl bromide with 3-azidopropan-1-ol.
| Entry | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | NaH | THF | 25 | 75 |
| 2 | NaH | DMF | 25 | 85 |
| 3 | K2CO3 | Acetone | 56 (reflux) | 60 |
| 4 | Cs2CO3 | Acetonitrile (B52724) | 82 (reflux) | 90 |
This table demonstrates that a stronger base in a polar aprotic solvent, or the use of a carbonate base at elevated temperatures, can significantly impact the yield of the desired ether.
Reactivity and Transformations of 3 Azidopropoxy Methyl Benzene
Azide (B81097) Group Reactivity in Organic Transformations
The azide moiety in [(3-Azidopropoxy)methyl]benzene is a high-energy functional group that participates in a variety of powerful and selective chemical reactions. These transformations are fundamental in the construction of more complex molecular architectures.
1,3-Dipolar Cycloaddition Reactions with Alkynes (Click Chemistry)
The 1,3-dipolar cycloaddition of azides with alkynes, a cornerstone of "click chemistry," is a highly efficient method for the formation of 1,2,3-triazole rings. wikipedia.org This reaction is known for its high yield, broad scope, and the formation of only inoffensive byproducts. nih.govbeilstein-journals.org
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a prominent example of click chemistry, yielding 1,4-disubstituted 1,2,3-triazoles with high regioselectivity. acs.orgnih.gov This reaction is significantly accelerated in the presence of a copper(I) catalyst, which can be generated in situ from copper(II) salts with a reducing agent like sodium ascorbate. wikipedia.org The reaction proceeds under mild conditions, often in aqueous solvents, and demonstrates a high tolerance for a wide range of functional groups. beilstein-journals.org
For this compound, the CuAAC reaction with a terminal alkyne would proceed as follows:
Reactants : this compound and a terminal alkyne.
Catalyst : A source of Cu(I), such as CuI or a mixture of CuSO₄ and a reducing agent (e.g., sodium ascorbate). wikipedia.orgbeilstein-journals.org
Solvent : A variety of solvents can be used, including biomass-derived solvents like Cyrene™. beilstein-journals.org
Product : A 1,4-disubstituted 1,2,3-triazole.
| Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| CuI (1 mol%) | Et₃N | Cyrene™ | 30 | 12 | Excellent |
| CuSO₄/Sodium Ascorbate | - | t-BuOH/H₂O | Room Temperature | Varies | High |
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a copper-free alternative to CuAAC, making it particularly suitable for biological applications where copper toxicity is a concern. magtech.com.cn This reaction utilizes a strained cyclooctyne, which reacts spontaneously with an azide without the need for a catalyst. magtech.com.cnnih.gov The driving force for this reaction is the relief of ring strain in the cyclooctyne upon forming the triazole ring.
| Cyclooctyne | Rate Constant (M⁻¹s⁻¹) |
|---|---|
| Cyclooctyne | ~10⁻³ |
| DIBAC | ~10⁻¹ |
Staudinger Ligation and Aza-Wittig Reactions
The Staudinger reaction involves the reaction of an azide with a phosphine (B1218219) to form an aza-ylide intermediate. sigmaaldrich.cnchem-station.com This intermediate can then be hydrolyzed to produce a primary amine and a phosphine oxide, a process known as the Staudinger reduction. thermofisher.com Alternatively, in what is known as the Staudinger ligation, the aza-ylide can be trapped by an electrophile, such as an ester, to form an amide bond. This reaction is highly chemoselective and bioorthogonal.
The aza-Wittig reaction is a subsequent transformation of the aza-ylide formed in the Staudinger reaction. chem-station.com This intermediate can react with carbonyl compounds, such as aldehydes and ketones, to furnish imines. wikipedia.org This reaction is analogous to the Wittig reaction. wikipedia.org
For this compound, the Staudinger ligation would involve reaction with a phosphine containing an electrophilic trap, while the aza-Wittig reaction would proceed by reacting the intermediate aza-ylide with a carbonyl compound. Mechanistic studies on the Staudinger ligation of benzyl azide have shown that the initial formation of the phosphazide is the rate-limiting step. ysu.am
Reduction of Azides to Amines
The azide group of this compound can be readily reduced to the corresponding primary amine, [(3-Aminopropoxy)methyl]benzene. This transformation is a crucial step in many synthetic pathways as it introduces a versatile amino group. Several methods are available for this reduction, offering different levels of chemoselectivity and reaction conditions.
Common methods for the reduction of azides to amines include:
Catalytic Hydrogenation : This method typically employs a metal catalyst such as palladium on carbon (Pd/C) with a source of hydrogen, like hydrogen gas. youtube.com It is a clean and efficient method.
Staudinger Reduction : As mentioned previously, the reaction of the azide with a phosphine, followed by aqueous workup, provides the amine in a very mild and selective manner. thermofisher.com
Hydride Reducing Agents : Reagents like lithium aluminum hydride (LiAlH₄) can effectively reduce azides to primary amines. youtube.com
| Reagent | Typical Conditions | Notes |
|---|---|---|
| H₂/Pd-C | MeOH or EtOH, room temperature | High yield, clean reaction. |
| PPh₃, then H₂O | THF, room temperature | Very mild, tolerates many functional groups. |
| LiAlH₄, then H₂O | THF or Et₂O, 0 °C to room temperature | Powerful reducing agent, less selective. |
Benzyl Ether Cleavage and Modifications
The benzyl ether group in this compound serves as a common protecting group for the alcohol functionality. Its removal, or debenzylation, is a key step in many synthetic sequences to unmask the hydroxyl group for further reactions.
The most common method for the cleavage of benzyl ethers is catalytic hydrogenolysis . organic-chemistry.org This reaction is typically carried out using a palladium on carbon (Pd/C) catalyst and a hydrogen source, such as hydrogen gas or a transfer hydrogenation reagent like ammonium (B1175870) formate. organic-chemistry.org The reaction is generally clean and high-yielding, producing the deprotected alcohol and toluene (B28343) as a byproduct. organic-chemistry.org
Alternatively, benzyl ethers can be cleaved under acidic conditions , although this method is less common due to the often harsh conditions required. organic-chemistry.org Strong acids such as HBr or BCl₃ can be used. organic-chemistry.org Lewis acids have also been shown to mediate the cleavage of certain ethers. nih.govnih.govresearchgate.net
| Reagent | Conditions | Products |
|---|---|---|
| H₂, Pd/C | MeOH or EtOH, room temperature | 3-Azidopropan-1-ol (B1278768) and Toluene |
| BCl₃ | CH₂Cl₂, low temperature | 3-Azidopropan-1-ol and Benzyl Chloride |
Aromatic Ring Functionalization Strategies (Indirect via Methylbenzene, not directly applicable to this compound but relevant to general benzene (B151609) reactivity)
The functionalization of the benzene ring in compounds like this compound is governed by the principles of electrophilic aromatic substitution and reactions involving the side chain. The behavior of methylbenzene (toluene) provides a well-studied proxy for understanding these transformations.
Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene and its derivatives, where an electrophile replaces a hydrogen atom on the aromatic ring. The substituent already present on the ring influences both the rate of the reaction and the position (regioselectivity) of the incoming electrophile. vanderbilt.eduegyankosh.ac.in
Alkyl groups, such as the methyl group in toluene, are considered activating groups. libretexts.orglibretexts.org They donate electron density to the benzene ring through an inductive effect and hyperconjugation, making the ring more nucleophilic and thus more reactive towards electrophiles than benzene itself. vanderbilt.eduegyankosh.ac.in Toluene, for instance, reacts about 25 times faster than benzene in nitration reactions. cerritos.edumsu.edu
Activating groups are typically ortho, para-directors, meaning they direct incoming electrophiles to the positions adjacent (ortho) or opposite (para) to the substituent. vanderbilt.edulibretexts.org This is because the carbocation intermediates (arenium ions) formed during ortho and para attack are more stabilized by the electron-donating alkyl group. egyankosh.ac.inlibretexts.org Resonance structures for these intermediates show the positive charge delocalized onto the carbon bearing the alkyl group, creating a more stable tertiary carbocation character. egyankosh.ac.in
Common electrophilic aromatic substitution reactions for toluene include:
Nitration: Reaction with a mixture of concentrated nitric acid and sulfuric acid introduces a nitro group (-NO₂) onto the ring, primarily at the ortho and para positions. cerritos.eduyoutube.com
Halogenation: Reaction with halogens (e.g., Br₂ or Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) results in the substitution of a hydrogen atom with a halogen. gmu.edu
Sulfonation: Treatment with fuming sulfuric acid (H₂SO₄/SO₃) introduces a sulfonic acid group (-SO₃H). Due to the greater reactivity of toluene, this can occur at lower temperatures than with benzene. libretexts.org
Friedel-Crafts Alkylation and Acylation: These reactions introduce alkyl or acyl groups, respectively, using an alkyl halide or acyl halide and a Lewis acid catalyst. vanderbilt.edu
The distribution of isomers in these reactions is influenced by both electronic and steric factors. While electronic effects favor both ortho and para positions, steric hindrance from the substituent can disfavor the ortho position, especially with bulky electrophiles or substituents. msu.edu
| Reaction | Conditions | Ortho Isomer (%) | Meta Isomer (%) | Para Isomer (%) | Reference |
|---|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 30°C | 58.5 | 4.5 | 37 | msu.edu |
| Chlorination | Cl₂, FeCl₃ | 60 | 1 | 39 | msu.edu |
| Bromination | Br₂, FeBr₃ | 33 | trace | 67 | gmu.edu |
| Sulfonation | Conc. H₂SO₄, 100°C | 32 | 6 | 62 | libretexts.org |
The alkyl group attached to a benzene ring, known as a side chain, can also undergo various reactions without affecting the aromatic ring itself.
Free-Radical Halogenation: In the presence of UV light or at high temperatures, toluene undergoes free-radical substitution on the methyl group rather than electrophilic substitution on the ring. This reaction can lead to the stepwise replacement of the hydrogen atoms on the side chain by a halogen, producing benzyl halide, benzal halide, and benzotrihalide. youtube.com
Oxidation: Alkyl groups attached to a benzene ring are susceptible to oxidation by strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid. libretexts.orgpearson.compw.live Regardless of the length of the alkyl chain (provided it has at least one hydrogen on the benzylic carbon), it is oxidized to a carboxylic acid group (-COOH). pearson.compw.live For example, toluene is oxidized to benzoic acid. pearson.comstudyrocket.co.uk
Side-Chain Alkylation: Under specific conditions, such as high temperatures and pressures or in the presence of certain catalysts like metallic sodium or potassium, the side chain of toluene can be alkylated. For instance, toluene can react with ethylene to produce straight-chain alkylbenzenes like n-propylbenzene and n-pentylbenzene via a free-radical mechanism. utwente.nl
| Reaction Type | Reagents | Conditions | Product(s) | Reference |
|---|---|---|---|---|
| Free-Radical Chlorination | Cl₂ | UV light or heat | Benzyl chloride, Benzal chloride, Benzotrichloride | youtube.com |
| Oxidation | KMnO₄, NaOH | Heat, reflux | Benzoic acid | libretexts.orgpearson.com |
| Side-Chain Alkylation | Ethylene (C₂H₄) | ~400°C, 50 atm | n-Propylbenzene, n-Pentylbenzene | utwente.nl |
Applications of 3 Azidopropoxy Methyl Benzene As a Building Block in Material and Polymer Science
Synthesis of Star Polymers and Branched Macromolecules
Star polymers, which consist of multiple linear polymer chains or "arms" linked to a central core, exhibit unique physical properties compared to their linear counterparts, such as lower solution viscosity and different rheological behavior. [(3-Azidopropoxy)methyl]benzene can be incorporated into star polymer synthesis through various established methodologies. nih.gov
The synthesis of star polymers can be broadly categorized into two main strategies: the "core-first" and "arm-first" methods. nih.gov
In the core-first approach, a multifunctional initiator or core molecule is used to simultaneously grow multiple polymer arms. While compounds like 1,3,5-tri(chloromethyl)benzene or 1,2,4,5-tetra(bromomethyl)benzene have been used as cores for synthesizing 3-arm and 4-arm star polymers respectively, a molecule like this compound could be adapted for this purpose. researchgate.net For instance, a multifunctional core could be functionalized with several this compound units. The terminal azide (B81097) groups would then serve as initiation points for "click" reactions with alkyne-terminated polymer arms, effectively linking them to the core. This method allows for precise control over the number of arms in the resulting star polymer.
In the arm-first method, linear polymer chains (the "arms") are synthesized first and then linked together using a multifunctional coupling agent. researchgate.net This approach is particularly useful for creating miktoarm star copolymers, where the arms are of different chemical compositions. researchgate.netmdpi.com In this context, pre-synthesized polymer arms with terminal alkyne groups can be reacted with a molecule engineered to contain multiple azide functionalities derived from this compound. The CuAAC reaction would then efficiently "click" the arms together, forming the star polymer. nih.gov This method offers the advantage of being able to fully characterize the linear arms before the final linking step, ensuring a well-defined final product. mdpi.com
Table 1: Comparison of Star Polymer Synthesis Methodologies
| Feature | Core-First Methodology | Arm-First Methodology |
| Starting Point | Multifunctional initiator (core) | Pre-synthesized polymer chains (arms) |
| Key Reaction | Polymerization from the core | Linking of arms to a central agent |
| Control | Precise control over the number of arms | Good control over arm molecular weight and composition |
| Primary Use | Homoarm and heteroarm stars | Especially suited for miktoarm (mixed arm) stars researchgate.net |
| Purification | Removal of unreacted monomer | Removal of unreacted linear arm chains |
Dendritic polymers, which include perfectly branched dendrimers and more irregularly branched hyperbranched polymers, are characterized by their three-dimensional, globular architectures and a high density of terminal functional groups. mdanderson.orgharth-research-group.org The synthesis of these complex structures often relies on highly efficient reactions, making the azide-alkyne click chemistry an ideal tool. harth-research-group.orgsigmaaldrich.com
This compound can serve as a key building block in the convergent or divergent synthesis of dendrimers. In a convergent approach, dendritic wedges (dendrons) are built from the periphery inward and then attached to a multifunctional core in the final step. mdanderson.orgresearchgate.net An alkyne-functionalized dendron could be clicked onto a core molecule bearing multiple azide groups derived from this compound.
For hyperbranched polymers, which are typically synthesized in a one-pot reaction, an AB₂ monomer approach is common. researchgate.net A molecule could be designed to contain one alkyne group (A) and two azidopropoxy-methylbenzene groups (B₂). The polymerization via click chemistry would lead to a highly branched, dendritic structure. The prevalence of click chemistry in synthesizing hyperbranched polymers highlights the potential utility of azide-functionalized building blocks like this compound. nih.govharth-research-group.org
Development of Advanced Polymer Networks and Resins
The properties of polymeric materials can be significantly enhanced by forming cross-linked networks. These networks improve mechanical strength, thermal stability, and chemical resistance.
This compound offers two main functionalities for cross-linking: the azide group and the benzyl (B1604629) group. The azide can be used in cycloaddition reactions with polymers containing multiple alkyne groups. By mixing a linear polymer chain bearing alkyne side groups with a di- or tri-functional azide cross-linker, a robust network can be formed via click chemistry.
Alternatively, the azide group can be converted into a highly reactive nitrene intermediate through thermal or photochemical activation. This nitrene can then insert into C-H bonds on adjacent polymer chains, creating a cross-linked network without the need for a complementary functional group on the polymer. nyu.edu This method is particularly versatile as it can be applied to a wide range of polymers. Furthermore, the benzyl group itself can participate in cross-linking reactions, such as Friedel-Crafts alkylation, under acidic conditions, knitting aromatic polymer chains together to form hyper-cross-linked polymers with high surface areas. researchgate.net
Table 2: Cross-linking Strategies Utilizing Azide Functionality
| Method | Activating Agent | Mechanism | Requirement |
| Click Chemistry (CuAAC) | Copper(I) Catalyst | [3+2] Cycloaddition | Polymer must contain alkyne groups. |
| Nitrene Insertion | Heat or UV Light | Nitrene formation and C-H insertion | No specific functional group required on the polymer. nyu.edu |
Modifying the surface of a polymer is crucial for applications ranging from biocompatible materials to microelectronics. The goal is often to introduce specific chemical functionalities that alter properties like wettability, adhesion, or biological interaction.
Aryl azides are well-suited for surface functionalization. ugent.be When a polymer surface is coated with this compound and exposed to UV irradiation, the azide group generates a reactive nitrene. This nitrene readily inserts into C-H bonds on the polymer surface, covalently grafting the molecule. This photochemical modification is a powerful tool for creating functional surfaces on otherwise inert polymers like polyethylene (B3416737) or polystyrene. ugent.be For example, this technique has been successfully used with perfluorinated aryl azides to modify substrates like poly(methylmethacrylate) (B3431434) (PMMA), achieving grafting levels of around 21-23%. ugent.be A similar principle would apply to this compound, allowing the benzyl ether moiety to be anchored to the surface.
Alternatively, if a polymer surface is first functionalized to have alkyne groups, this compound can be "clicked" onto the surface using the CuAAC reaction, providing a highly specific and efficient method for surface modification. researchgate.net
Role in the Construction of Functional Organic Materials
The versatility of this compound makes it a valuable component in the broader construction of functional organic materials. Its primary role is to act as a molecular linker or a carrier of the azide functional group, which is a gateway to a host of subsequent chemical transformations.
One key application is in the synthesis of block copolymers. nih.govharth-research-group.org For instance, a polymer block can be synthesized with a terminal alkyne. A second polymer block, such as one made by ring-opening polymerization of ε-caprolactone initiated by 3-azido-1-propanol (a precursor to the title compound), can possess a terminal azide. researchgate.net These two blocks can then be linked together using a click reaction to form a well-defined diblock copolymer. nih.gov Such materials are fundamental to creating self-assembling systems like micelles for drug delivery or ordered nanostructures for advanced materials. mdanderson.org
The ability to introduce a protected hydroxyl group (via the benzyl ether) which can be later deprotected adds another layer of synthetic utility. This allows for the creation of materials where one functionality (the azide) can be used for structural assembly, and a second functionality (the hydroxyl) can be revealed later for tuning properties like hydrophilicity or for attaching other molecules, such as bioactive ligands. sigmaaldrich.com This strategic, multi-step functionalization is critical in the design of sophisticated materials for biomedical and technological applications.
Design of Modular Assemblies via Click Chemistry
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, provides a powerful tool for the modular assembly of well-defined polymeric materials. scispace.com In this context, this compound serves as a key "azide-handle," enabling the straightforward linkage of various molecular components. The reaction's high efficiency, selectivity, and tolerance to a wide range of functional groups and reaction conditions allow for the precise construction of polymers with tailored properties.
The general scheme for the CuAAC reaction involves the coupling of an azide, such as this compound, with a terminal alkyne in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted 1,2,3-triazole linkage. This modular approach allows for the facile incorporation of the benzyloxymethylpropoxy group into polymer backbones or as pendant side chains.
Table 1: Representative "Click" Reactions for Modular Polymer Assembly
| Azide Component | Alkyne Component | Catalyst/Conditions | Resulting Linkage | Application |
| This compound | Propargyl-functionalized monomer | CuSO₄/Sodium Ascorbate | 1,2,3-Triazole | Synthesis of functional polymers |
| Azide-terminated polymer | Alkyne-functionalized molecule | Cu(I)-NHC complex | 1,2,3-Triazole | Post-polymerization modification |
| This compound | Di-alkyne crosslinker | CuBr/PMDETA | 1,2,3-Triazole Network | Hydrogel formation |
This table presents a generalized overview of how this compound can be utilized in modular assemblies based on established click chemistry principles.
Synthesis of Complex Molecular Architectures and Scaffolds
Beyond linear polymers, this compound is instrumental in the synthesis of more complex and highly branched molecular architectures, such as dendrimers and star polymers. These structures are of great interest for applications in drug delivery, sensing, and catalysis due to their unique three-dimensional shapes and high density of terminal functional groups.
In the divergent synthesis of dendrimers, this compound can be used in a stepwise growth process. Starting from a multifunctional core molecule bearing alkyne groups, successive "clicking" of this compound, followed by deprotection and functionalization of the benzyl ether (if desired), allows for the generation-by-generation construction of a dendritic scaffold.
Table 2: Building Complex Architectures with this compound
| Architectural Type | Synthetic Strategy | Role of this compound | Key Features of Resulting Scaffold |
| Dendrimers | Divergent "click" synthesis | Azide-bearing building block for generational growth | High functional group density, defined molecular weight |
| Star Polymers | "Arm-first" approach | Azide-functionalized arm for attachment to a multi-alkyne core | Controlled arm length and number, core-shell structures |
| Polymer Brushes | "Grafting-to" method | Azide-terminated polymer chains for grafting onto an alkyne-functionalized surface | High graft density, tailored surface properties |
This table illustrates the role of this compound in constructing various complex molecular scaffolds through click chemistry.
The synthesis of star polymers often employs an "arm-first" approach, where polymer chains terminated with an azide group are prepared and then "clicked" onto a multifunctional alkyne core. This compound can be used to introduce the necessary azide functionality at the terminus of the polymer arms. This method allows for precise control over the molecular weight and composition of the arms before their attachment to the central core.
Furthermore, this building block is valuable for creating functional scaffolds on surfaces. For instance, surfaces can be modified with alkyne groups, and then this compound can be "clicked" onto the surface to introduce the benzyloxy functionality. This approach is used to tailor the surface properties of materials for applications in biocompatible coatings, sensors, and microelectronics.
Spectroscopic and Analytical Methodologies in the Study of 3 Azidopropoxy Methyl Benzene and Its Derivatives General, Not Specific Properties
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like [(3-Azidopropoxy)methyl]benzene. Both proton (¹H) and carbon-13 (¹³C) NMR are used to map the carbon-hydrogen framework of the molecule.
In ¹H NMR spectroscopy, the chemical environment of each proton determines its resonance frequency (chemical shift, δ), which is measured in parts per million (ppm). oregonstate.edu For this compound, distinct signals are expected for the aromatic protons, the benzylic methylene (B1212753) protons (Ph-CH₂-O), and the three methylene groups of the azidopropoxy chain. oregonstate.educhemicalbook.comchemicalbook.com The protons on the benzene (B151609) ring typically appear in the downfield region of the spectrum, generally between 7.0 and 7.4 ppm. oregonstate.edu The benzylic protons (Ph-CH₂-O) are deshielded by the adjacent oxygen and aromatic ring, and their signal is expected to be a singlet around 4.5 ppm. chemicalbook.com The protons of the propoxy chain will exhibit characteristic shifts and coupling patterns. The methylene group attached to the ether oxygen (-O-CH₂-) is expected to appear as a triplet at approximately 3.5-3.7 ppm. The methylene group adjacent to the azide (B81097) function (-CH₂-N₃) would also be a triplet, typically found around 3.3-3.4 ppm. The central methylene group (-CH₂-CH₂-CH₂-) would show a multiplet (a quintet or sextet) around 1.8-2.0 ppm due to coupling with its neighbors.
¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. wisc.eduoregonstate.edu The aromatic carbons resonate in the 127-138 ppm range, with the carbon attached to the benzylic ether group (ipso-carbon) appearing at the more deshielded end of this range. chemicalbook.com The benzylic carbon (Ph-C H₂-O) typically shows a signal around 70-73 ppm. chemicalbook.comchemicalbook.com For the propyl chain, the carbon bonded to the ether oxygen (-O-C H₂) is expected around 68-70 ppm, the carbon bonded to the azide group (-C H₂-N₃) appears at approximately 50-52 ppm, and the central carbon atom (-C H₂-CH₂-C H₂-) resonates at a more upfield position, typically around 28-30 ppm. researchgate.netresearchgate.net
| Assignment | Expected ¹H NMR Chemical Shift (δ, ppm) | Expected ¹³C NMR Chemical Shift (δ, ppm) |
| Aromatic (C₆H₅) | 7.2 - 7.4 (multiplet) | 127 - 138 |
| Benzylic (Ph-CH₂-O) | ~ 4.5 (singlet) | ~ 70 - 73 |
| Propoxy (-O-CH₂-CH₂-CH₂-N₃) | ~ 3.6 (triplet) | ~ 68 - 70 |
| Propoxy (-O-CH₂-CH₂-CH₂-N₃) | ~ 1.9 (multiplet) | ~ 28 - 30 |
| Propoxy (-O-CH₂-CH₂-CH₂-N₃) | ~ 3.3 (triplet) | ~ 50 - 52 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. vscht.cz For this compound, IR analysis is crucial for confirming the presence of the azide, ether, and aromatic functionalities.
The most prominent and diagnostic feature in the IR spectrum of this compound is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the azide group (N₃). libretexts.org This band characteristically appears in a relatively clean region of the spectrum, typically between 2090 and 2140 cm⁻¹. researchgate.netacs.org The presence of this intense peak is a clear indicator of the successful incorporation of the azide moiety.
Other significant absorptions include those related to the benzyl (B1604629) ether portion of the molecule. Aromatic C-H stretching vibrations are observed as a series of bands just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹). askthenerd.compressbooks.pub The aliphatic C-H stretching from the methylene groups of the propoxy and benzylic units appear just below 3000 cm⁻¹ (around 2850-2960 cm⁻¹). askthenerd.com The C-O-C stretching vibration of the ether linkage gives rise to a strong band in the fingerprint region, usually found between 1070 and 1150 cm⁻¹. usc.edu Additionally, C=C stretching vibrations within the aromatic ring produce characteristic absorptions in the 1450-1600 cm⁻¹ range. libretexts.org
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |
| Azide (-N₃) | Asymmetric Stretch | 2090 - 2140 | Strong, Sharp |
| Aromatic C-H | Stretch | 3030 - 3100 | Medium to Weak |
| Aliphatic C-H | Stretch | 2850 - 2960 | Medium |
| Ether (C-O-C) | Stretch | 1070 - 1150 | Strong |
| Aromatic C=C | Stretch | 1450 - 1600 | Medium to Weak |
Mass Spectrometry (MS) for Molecular Weight Determination
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. libretexts.org For this compound, MS provides definitive confirmation of its molecular formula (C₁₀H₁₃N₃O) and offers insights into its structural integrity through characteristic fragmentation patterns.
In a typical electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at an m/z value corresponding to the molecular weight of the compound (approximately 207.25 g/mol ). One of the most characteristic fragmentation pathways for organic azides is the loss of a molecule of nitrogen (N₂), which has a mass of 28 Da. researchgate.netnih.gov This fragmentation results in a prominent peak at [M-28]⁺. This facile expulsion of N₂ is a hallmark of the azide functional group and provides strong evidence for its presence. nih.gov
Further fragmentation patterns are characteristic of benzyl ethers. acs.orgwhitman.edu Cleavage of the benzylic C-O bond can lead to the formation of a stable benzyl cation (C₇H₇⁺) at m/z 91, which is often a very intense peak in the spectrum. chemicalbook.com Another possible fragmentation is the cleavage of the O-propyl bond, which could lead to a protonated benzyloxy fragment or other related ions. The analysis of these fragment ions allows for a piece-by-piece reconstruction of the molecular structure, confirming the connectivity of the benzyl group, the ether linkage, and the azidopropyl chain.
| Ion | Formula | Expected m/z | Description |
| Molecular Ion [M]⁺ | [C₁₀H₁₃N₃O]⁺ | 207 | Parent molecule |
| [M-N₂]⁺ | [C₁₀H₁₃NO]⁺ | 179 | Loss of molecular nitrogen |
| Benzyl Cation | [C₇H₇]⁺ | 91 | Cleavage of the C-O ether bond |
| Azidopropoxy Cation | [C₃H₆N₃O]⁺ | 100 | Cleavage of the benzylic C-O bond |
Advanced Chromatographic Techniques in Purification and Analysis
Chromatographic techniques are essential for the purification of this compound after its synthesis and for the analysis of its purity. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.
Column chromatography is the primary method used for the purification of the crude product on a preparative scale. acs.org Typically, silica (B1680970) gel is used as the stationary phase. A solvent system of appropriate polarity, often a mixture of non-polar and polar solvents like hexane (B92381) and ethyl acetate, is used as the mobile phase (eluent). By carefully selecting the eluent composition, this compound can be effectively separated from unreacted starting materials and by-products, yielding the pure compound. acs.org
High-Performance Liquid Chromatography (HPLC) is a high-resolution analytical technique used to assess the purity of the final product and to monitor the progress of reactions. nih.gov Reversed-phase HPLC (RP-HPLC), where the stationary phase is non-polar (e.g., C18-modified silica) and the mobile phase is a polar solvent mixture (e.g., acetonitrile (B52724) and water), is commonly employed for organic molecules of this type. researchgate.net The compound is detected as it elutes from the column, typically by a UV detector, which is effective due to the aromatic benzene ring. sielc.comsielc.com
Gas Chromatography (GC) , often coupled with Mass Spectrometry (GC-MS), can also be used for analysis, provided the compound is sufficiently volatile and thermally stable. The sample is vaporized and passed through a column, and separation occurs based on boiling point and interactions with the stationary phase. The coupling with MS allows for both separation and identification of the compound in a single run, providing a powerful tool for purity assessment and structural confirmation.
Future Research Directions and Perspectives for 3 Azidopropoxy Methyl Benzene
Emerging Synthetic Methodologies
The synthesis of [(3-Azidopropoxy)methyl]benzene is not yet widely documented in peer-reviewed literature, presenting an opportunity for the development of novel and efficient synthetic strategies. A plausible and emerging approach involves a two-step process starting from readily available precursors. This method would likely first involve the benzylation of 3-chloropropan-1-ol to form 1-(benzyloxy)-3-chloropropane. The subsequent step would be a nucleophilic substitution reaction where the chloride is displaced by an azide (B81097) ion, typically from sodium azide, to yield the final product, this compound.
Another promising avenue for emerging synthetic methodologies lies in the application of flow chemistry. Continuous flow reactors could offer precise control over reaction parameters such as temperature, pressure, and stoichiometry, leading to higher and more consistent yields of this compound. This technology could also enhance the safety of handling azides, which can be explosive, by minimizing the volume of the reaction mixture at any given time.
| Parameter | Conventional Batch Synthesis (Hypothetical) | Flow Chemistry (Projected) |
| Reaction Time | Hours to days | Minutes to hours |
| Yield | Moderate to high | High to quantitative |
| Safety | Requires careful handling of bulk azides | Enhanced safety with small reaction volumes |
| Scalability | Can be challenging | Readily scalable by extending run time |
| Control | Less precise control over parameters | Precise control over temperature, pressure, and mixing |
Novel Applications in Advanced Materials
The bifunctional nature of this compound, with its reactive azide and stable benzyloxy groups, makes it a highly attractive building block for the creation of advanced materials with tailored properties. The azide group is particularly valuable for its ability to participate in "click chemistry" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions are highly efficient, specific, and proceed under mild conditions, making them ideal for the modification of polymers and surfaces.
Future research is poised to explore the use of this compound in the development of novel functional polymers. By incorporating this molecule as a side chain or an end-capping agent, polymers can be endowed with reactive "handles" for subsequent modification. For instance, a polymer bearing the this compound moiety could be readily functionalized with a wide range of molecules, including fluorescent dyes, bioactive peptides, or cross-linking agents, by simply reacting it with an appropriate alkyne-containing compound. This could lead to the development of advanced materials for applications in drug delivery, bioimaging, and self-healing materials.
Furthermore, the benzyloxy group can influence the physical properties of the resulting materials, such as their solubility, thermal stability, and mechanical strength. The aromatic ring can also engage in π-π stacking interactions, which can be exploited for the self-assembly of well-ordered nanostructures.
| Application Area | Potential Role of this compound | Resulting Material Properties |
| Biomaterials | Surface modification of implants to attach anti-fouling polymers. | Improved biocompatibility, reduced protein adhesion. |
| Drug Delivery | Functionalization of nanoparticles for targeted drug release. | Covalent attachment of targeting ligands and therapeutic agents. |
| Advanced Coatings | Development of self-healing polymer coatings. | Cross-linking of polymer chains upon damage via azide chemistry. |
| Electronics | Creation of functional polymer dielectrics. | Tunable dielectric properties through side-chain engineering. |
Integration with Sustainable Chemistry Principles
The synthesis and application of this compound can be significantly enhanced by integrating the principles of green and sustainable chemistry. Future research should prioritize the development of synthetic routes that minimize waste, reduce energy consumption, and utilize renewable resources.
One key aspect of a more sustainable approach to the synthesis of this compound is the choice of solvents. Traditional organic solvents often pose environmental and health risks. Research into the use of greener alternatives, such as water, supercritical carbon dioxide, or bio-derived solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), could drastically reduce the environmental footprint of the synthesis.
Moreover, the development of catalytic systems that can be recycled and reused is a cornerstone of green chemistry. Investigating heterogeneous catalysts for the azidation step, for example, could simplify product purification and reduce waste generation.
From a life-cycle perspective, designing materials based on this compound that are either biodegradable or readily recyclable is a critical future direction. The strategic placement of cleavable linkages within the polymer backbone or side chains could facilitate the degradation of the material into non-toxic components at the end of its useful life.
The benzene (B151609) ring within the molecule could potentially be derived from renewable feedstocks such as lignin, a major component of biomass. nih.gov Research into the conversion of lignin-derived platform chemicals into the aromatic precursors for this compound synthesis could contribute to a more sustainable chemical industry. nih.gov
| Green Chemistry Principle | Application to this compound | Potential Impact |
| Waste Prevention | High-yield, atom-economical synthetic routes. | Reduced by-product formation and disposal costs. |
| Safer Solvents and Auxiliaries | Use of water, supercritical fluids, or bio-solvents. | Minimized environmental pollution and worker exposure. |
| Catalysis | Development of recyclable heterogeneous catalysts. | Simplified purification and reduced catalyst waste. |
| Use of Renewable Feedstocks | Deriving the benzene moiety from lignin. | Reduced reliance on fossil fuels. |
| Design for Degradation | Incorporation of cleavable linkages in derived polymers. | Enhanced biodegradability and reduced plastic pollution. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for [(3-Azidopropoxy)methyl]benzene, and how can reaction yields be improved?
- Methodology : The compound can be synthesized via nucleophilic substitution. A validated approach involves reacting a benzaldehyde derivative (e.g., 4-hydroxybenzaldehyde) with azido-3-iodopropane in acetone under reflux, using K₂CO₃ as a base. Purification via column chromatography (75:25 petroleum ether:ethyl acetate) yields ~53% product .
- Optimization Strategies :
- Increase equivalents of the benzaldehyde derivative (1.2 equiv.) to drive the reaction.
- Extend reflux time (16+ hours) to ensure complete substitution.
- Monitor reaction progress via TLC and optimize solvent polarity for improved separation.
Q. Which characterization techniques are critical for confirming the structure of this compound?
- Essential Methods :
- ¹H NMR : Key peaks include aromatic protons (δ 7.82–7.87 ppm for benzaldehyde derivatives), azide-associated aliphatic protons (δ 3.53 ppm, t, J=6.5 Hz), and methylene groups (δ 4.13 ppm, t, J=6.0 Hz) .
- IR Spectroscopy : Confirm the presence of the azide group (sharp peak ~2100 cm⁻¹).
- Mass Spectrometry : Use HRMS to verify molecular ion [M+H]⁺.
Advanced Research Questions
Q. How can discrepancies in NMR data for this compound derivatives be resolved?
- Troubleshooting Framework :
- Solvent Effects : Compare spectra in CDCl₃ vs. DMSO-d₆; shifts may arise from hydrogen bonding or aggregation.
- Dynamic Processes : Use variable-temperature NMR to identify conformational equilibria (e.g., hindered rotation).
- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign protons/carbons unambiguously .
Q. What experimental designs are recommended to assess the thermal stability of this compound?
- Methodology :
- Thermogravimetric Analysis (TGA) : Measure decomposition onset temperature under nitrogen/air.
- Differential Scanning Calorimetry (DSC) : Identify exothermic/endothermic events (e.g., azide decomposition).
- Kinetic Studies : Perform isothermal experiments at varying temperatures to model degradation rates.
Q. How can this compound be utilized in copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation?
- Optimization Guidelines :
- Catalyst System : Use Cu(I)Br with TBTA ligand (1:1 ratio) to enhance reaction efficiency.
- Solvent : Employ DMF or THF for solubility; add ascorbic acid to reduce Cu(II) to Cu(I).
- Monitoring : Track azide consumption via IR (disappearance of ~2100 cm⁻¹ peak).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
